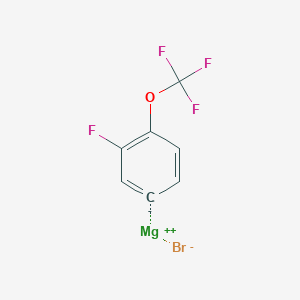
tert-Butyl ((1S,2R)-2-fluorocyclopropyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ((1S,2R)-2-fluorocyclopropyl)carbamate is a compound that features a tert-butyl group attached to a carbamate moiety, which is further connected to a fluorocyclopropyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1S,2R)-2-fluorocyclopropyl)carbamate typically involves the reaction of a fluorocyclopropylamine with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl ((1S,2R)-2-fluorocyclopropyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted carbamates.
Applications De Recherche Scientifique
tert-Butyl ((1S,2R)-2-fluorocyclopropyl)carbamate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl ((1S,2R)-2-fluorocyclopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorocyclopropyl ring can interact with active sites of enzymes, leading to inhibition or modification of enzyme activity. The carbamate moiety can also participate in covalent bonding with target proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to tert-Butyl ((1S,2R)-2-fluorocyclopropyl)carbamate include:
- tert-Butyl carbamate
- tert-Butyl ((1S,2R)-2-chlorocyclopropyl)carbamate
- tert-Butyl ((1S,2R)-2-bromocyclopropyl)carbamate
Uniqueness
The uniqueness of this compound lies in the presence of the fluorine atom in the cyclopropyl ring, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, reactivity, and interaction with biological targets compared to its chloro- and bromo-substituted counterparts.
Propriétés
Formule moléculaire |
C8H14FNO2 |
|---|---|
Poids moléculaire |
175.20 g/mol |
Nom IUPAC |
tert-butyl N-[(1S,2R)-2-fluorocyclopropyl]carbamate |
InChI |
InChI=1S/C8H14FNO2/c1-8(2,3)12-7(11)10-6-4-5(6)9/h5-6H,4H2,1-3H3,(H,10,11)/t5-,6+/m1/s1 |
Clé InChI |
VWSDKMQGCVVQBV-RITPCOANSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H]1C[C@H]1F |
SMILES canonique |
CC(C)(C)OC(=O)NC1CC1F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[2-(Bromomethyl)phenyl]-4-iodo-1H-pyrazole](/img/structure/B15294103.png)





![(3-(2-methoxyethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B15294130.png)




